molecular formula C20H26N2O3 B1669031 Cilostamide CAS No. 68550-75-4

Cilostamide

货号: B1669031
CAS 编号: 68550-75-4
分子量: 342.4 g/mol
InChI 键: UIAYVIIHMORPSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Cilostamide is a selective inhibitor of phosphodiesterase type III (PDE3), primarily known for its role in modulating cyclic adenosine monophosphate (cAMP) levels. This compound has garnered attention for its diverse biological activities, particularly in vascular biology and reproductive physiology. The following sections explore the mechanisms, effects, and research findings related to this compound's biological activity.

This compound exerts its effects primarily through the inhibition of PDE3A and PDE3B isoforms, leading to increased levels of cAMP within cells. This elevation in cAMP is crucial for various cellular processes, including:

  • Inhibition of Vascular Smooth Muscle Cell Proliferation : this compound has been shown to inhibit DNA synthesis in vascular smooth muscle cells (VSMCs), thereby reducing intimal hyperplasia following vascular injury .
  • Regulation of Oocyte Maturation : In oocytes, this compound maintains meiotic arrest by modulating cAMP levels and influencing key regulatory proteins involved in oocyte maturation .

1. Vascular Effects

This compound has demonstrated significant effects on vascular health, particularly in preventing intimal hyperplasia:

  • Study Findings : In a study using rat models, this compound administration significantly suppressed intimal hyperplasia after balloon-induced arterial injury. The results indicated an 83% inhibition of the intima/media ratio in double-injury models at a dose of 30 mg/kg .
  • Mechanism : The primary action appears to be the inhibition of VSMC proliferation rather than migration, as this compound did not affect PDGF-BB induced migration but effectively reduced DNA synthesis in these cells .

2. Effects on Oocyte Maturation

This compound's role in reproductive biology is highlighted by its impact on oocyte maturation:

  • Meiotic Arrest : this compound treatment leads to an increase in intraoocyte cAMP levels, which is essential for sustaining meiotic arrest during oocyte maturation stages (diplotene, metaphase I, and metaphase II) .
  • Regulatory Factors : The treatment resulted in altered levels of critical proteins such as Emi2 and Cyclin B1, which are involved in maintaining meiotic arrest. Increased cAMP levels were correlated with decreased reactive oxygen species (ROS) levels, suggesting a protective effect on oocyte quality .

Research Findings and Case Studies

The following table summarizes key studies that illustrate this compound's biological activities:

StudyModelKey FindingsReference
Study on Intimal HyperplasiaRat modelThis compound reduced intimal hyperplasia by 83% at 30 mg/kg dose; inhibited VSMC DNA synthesis
Meiotic Arrest StudyRat oocytesIncreased cAMP levels; sustained meiotic arrest; improved oocyte quality
Gap Junction CommunicationPig oocytesSustained functional coupling; delayed meiotic resumption; improved blastocyst quality

常见问题

Basic Research Questions

Q. What is the molecular mechanism of cilostamide as a PDE3 inhibitor, and how does its selectivity compare across PDE isoforms?

this compound selectively inhibits PDE3A (IC₅₀ = 27 nM) and PDE3B (IC₅₀ = 50 nM) by competitively binding to the catalytic site, thereby elevating intracellular cAMP levels. Its selectivity is evident from weaker inhibition of PDE2, PDE4, PDE5, and PDE7 (IC₅₀ values >12.5–300 μM) . Researchers should validate selectivity using isoform-specific PDE activity assays (e.g., radioisotopic cAMP hydrolysis) and compare inhibition profiles across recombinant PDE isoforms to confirm specificity .

Q. How does this compound modulate platelet aggregation, and what experimental models are appropriate to study this effect?

this compound inhibits thrombin-induced platelet aggregation (IC₅₀ = 1.1 μM) by suppressing cAMP degradation in platelets, which stabilizes their resting state . Standard models include:

  • In vitro platelet-rich plasma (PRP) assays with agonists like thrombin or ADP.
  • Ex vivo whole-blood aggregation studies to mimic physiological conditions.
    Ensure consistency in anticoagulant choice (e.g., citrate vs. heparin) and agonist concentrations to avoid variability .

Q. What are the standard protocols for evaluating this compound’s inhibitory effects on oocyte meiotic resumption?

In oocyte maturation studies, this compound (20–50 μM) is added to culture media to maintain germinal vesicle (GV) arrest by preserving cumulus-oocyte gap junction communication (GJC). Key steps include:

  • Cumulus-oocyte complex (COC) isolation from follicles.
  • Time-lapse microscopy to monitor GV breakdown (GVBD) rates.
  • Combination with forskolin (adenylyl cyclase activator) to amplify cAMP levels and prolong meiotic arrest .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different experimental models (e.g., cardiac vs. reproductive systems) be resolved?

Discrepancies often arise from tissue-specific PDE3 expression, cAMP compartmentalization, or dosing regimens. For example:

  • In cardiac tissue, this compound increases contractility via PDE3A inhibition but may lack efficacy in models with compensatory PDE4 activity .
  • In oocytes, this compound’s effect depends on cumulus cell presence and GJC integrity .
    Methodological recommendations :
  • Use tissue-specific PDE activity profiling (e.g., Western blot for PDE3A/B isoforms).
  • Combine this compound with PDE4 inhibitors (e.g., rolipram) to assess cross-talk .

Q. What experimental designs are optimal for studying this compound’s synergy with other cAMP modulators (e.g., forskolin)?

Synergistic effects are best demonstrated using factorial designs:

  • Dose-response matrices : Vary this compound (0–50 μM) and forskolin (0–100 μM) concentrations.
  • Time-course analyses : Measure cAMP levels and GVBD rates at 6, 12, 24, and 48 hours.
  • Statistical tools : Two-way ANOVA with post-hoc tests to identify interaction effects .
    Example finding: this compound + forskolin delays GJC loss by 6 hours and reduces GVBD rates by 90% at 12 hours compared to controls .

Q. How can researchers address variability in this compound’s IC₅₀ values across studies?

Variability may stem from enzyme source (human vs. rodent), assay conditions (e.g., Mg²⁺ concentration), or off-target effects. Best practices :

  • Standardize enzyme sources : Use recombinant human PDE3A/B for consistency.
  • Include positive controls : Co-test with IBMX (pan-PDE inhibitor) to validate assay sensitivity .
  • Cross-validate findings : Compare results across orthogonal methods (e.g., FRET-based cAMP assays vs. enzymatic activity assays) .

Q. What strategies mitigate this compound’s off-target effects in complex biological systems?

Off-target effects (e.g., weak PDE4 inhibition at high doses) can confound results. Solutions include:

  • Dose optimization : Use the lowest effective concentration (≤10 μM for PDE3-selective effects).
  • Genetic knockdown : siRNA-mediated PDE3A/B silencing to confirm this compound-specific phenotypes .
  • Pharmacological controls : Co-administer PDE4 inhibitors to isolate PDE3-dependent pathways .

Q. Methodological Guidance

Q. How to design a robust dose-response experiment for this compound in in vivo models?

  • Animal models : Use PDE3B-knockout mice to isolate PDE3A effects in cardiovascular studies.
  • Endpoint selection : Measure cardiac output (echocardiography) or platelet aggregation ex vivo.
  • Pharmacokinetics : Monitor plasma levels via LC-MS to ensure target engagement .

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects?

  • Mixed-effects models : Account for repeated measures in longitudinal studies (e.g., oocyte maturation).
  • Survival analysis : Kaplan-Meier curves for GVBD onset timing .
  • Power analysis : Ensure adequate sample size (n ≥ 20 oocytes/group) to detect ≥50% GVBD suppression .

Q. Data Interpretation and Conflict Resolution

Q. How to reconcile conflicting results on this compound’s role in superoxide generation?

Example conflict: this compound reduces superoxide in mesangial cells but has no effect in cardiac fibroblasts. Resolution strategies :

  • Cell-type-specific profiling : Measure PDE3 isoform ratios (PDE3A:PDE3B) and cAMP microdomains.
  • Pathway inhibition : Use PKC or NADPH oxidase inhibitors to identify secondary mediators .

属性

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAYVIIHMORPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045140
Record name N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68550-75-4
Record name Cilostamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68550-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilostamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILOSTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2.5 Grams of 6-(3-carboxy)propoxycarbostyril and 1.2 g of N-methylcyclohexylamine are added to a mixed solvent of 20 ml of dioxane and 20 ml of methylene chloride, and to this mixture is added dropwise a solution of 2.1 g of N,N'-dicyclohexylcarbodiimide in 5 ml of methylene chloride maintained at 10°-20° C. under external ice cooling and agitation, followed by additional 3.5-hour agitation at the same temperature. The precipitated crystals are filtered out and the filtrate is concentrated under reduced pressure and evaporated to dryness. The obtained residue is dissolved in 100 ml of methylene chloride and the organic layer is washed with a 5% aqueous solution of hydrochloric acid, a 5% aqueous solution of sodium carbonate and water in that order and then dried with anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue is recrystallized from chloroform-ethanol to obtain 1.9 g of 6-[3-(N-methyl-N-cyclohexylaminocarbonyl)propoxy]-carbostyril in the form of colorless needle-like crystals with melting point of 184.5°- 186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.5 Grams of 6-(3-carboxy)propoxycarbostyril and 1.8 ml of pyridine are added to 50 ml of tetrahydrofuran, and then 1.0 ml of methyl bromoformate is added dropwise to said solution under external ice cooling and agitation while maintaining the internal temperature at 5°-15° C. after addition, the mixture is further agitated at room temperature for 1 hour and then added with 1.2 g of N-methylcyclohexylamine, followed by additional 3-hour agitation. The reaction solution is poured into 200 ml of saturated NaCl solution and the precipitated crystals are filtered out and washed with water. The obtained crude crystals are recrystallized from chloroform-ethanol to obtain 2.3 g of 6-[3-(N-methyl-N-cyclohexylaminocarbonyl)propoxy]carbostyril in the form of colorless needle-like crystals with m.p. of 184.5°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
methyl bromoformate
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.5 Grams of 6-(3-carboxypropoxy)carbostyril is suspended in 200 ml of chloroform, followed by addition of 1.5 ml of triethylamine, and then 1.2 g of thionyl chloride is added dropwise to the solution under agitation while maintaining the internal temperature at 0° to 20° C. After this addition, the mixture is agitated at the same temperature for 1 hour and then added dropwise with 2 ml of N-methylcyclohexylamine, followed by additional 3-hour agitation at room temperature. The reaction solution is washed well with a 5% aqueous K2CO3 solution, then further washed with water and diluted hydrochloric acid and then dried with anhydrous Na2SO4. After removing the solvent by distillation, the residue is refined by silica gel column chromatography (silica gel: Wakogel C-200; eluent: 10:1 chloroform/methanol (V/V)) and then recrystallized from chloroform-ethanol to obtain 0.4 g of 6-[3-(N-methyl-N-cyclohexylaminocarbonyl)propoxy]-carbostyril with melting point of 184.5°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1.6 Grams of 6-hydroxycarbostyril, 1.4 g of K2CO3, 1.6 g of sodium iodide and 2.5 g of N-methyl-N-(4-chlorobutyryl)cyclohexylamine are added to 30 ml of DMF and the mixture is agitated at 70° to 80° C. for 4 hours. After the reaction, the reaction solution is poured into 200 ml of saturated NaCl solution and the precipitated crystals are filtered out and washed with water. The resultant crude crystals are recrystallized from chloroformethanol to obtain 1.5 g of 6-[3-(N-methyl-N-cyclohexylaminocarbonyl)propoxy]carbostyril in the form of colorless needle-like crystals with melting point of 184.5°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。